molecular formula C21H26ClN3O B2626964 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1286727-15-8

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Katalognummer B2626964
CAS-Nummer: 1286727-15-8
Molekulargewicht: 371.91
InChI-Schlüssel: YRTBXILZZTUXLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Pharmacophore Models

A study delved into the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study proposed models that could enhance understanding of the steric and electrostatic requirements for CB1 receptor binding, which may be relevant for compounds with similar structures (Shim et al., 2002).

Antimicrobial and Anticancer Activity

Pyrazole derivatives, including those with structural similarities to the compound of interest, have been investigated for their potential antimicrobial and anticancer activities. One study reported the synthesis of novel pyrazole derivatives showing promising results against various cancer cell lines and pathogens, suggesting the compound could serve similar purposes (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Docking Studies for Anticancer and Antimicrobial Agents

Another research effort focused on the synthesis and molecular docking studies of new heterocyclic compounds, incorporating structural elements similar to the compound , for their anticancer and antimicrobial properties. This study highlights the compound's potential utility in developing novel therapeutics (Katariya, Vennapu, & Shah, 2021).

Crystal Structure and Isomorphism

Research on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogues, could provide insights into the compound's crystalline forms and their implications for drug development (Swamy et al., 2013).

Insecticidal Activity

The compound's framework has been explored for developing insecticidal agents, as demonstrated by a study on novel piperidine thiazole compounds, indicating potential applications in agriculture (Ding et al., 2019).

Crystal Structure Characterisation

Characterization of novel pyrazole carboxamide derivatives, including those with piperazine moiety, offers valuable data for understanding the compound's structural features, which is critical for its potential application in drug design (Lv, Ding, & Zhao, 2013).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthesis methods .

Eigenschaften

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c22-19-6-4-18(5-7-19)21(10-1-2-11-21)20(26)24-14-8-17(9-15-24)16-25-13-3-12-23-25/h3-7,12-13,17H,1-2,8-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTBXILZZTUXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.